Decahydro-isoquinoline-1-carboxylic acid

Description

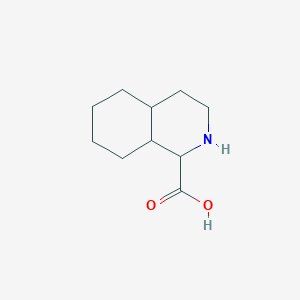

Structure

3D Structure

Properties

IUPAC Name |

1,2,3,4,4a,5,6,7,8,8a-decahydroisoquinoline-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO2/c12-10(13)9-8-4-2-1-3-7(8)5-6-11-9/h7-9,11H,1-6H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVWUWTAURHNLGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2C(C1)CCNC2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60411890 | |

| Record name | Decahydro-isoquinoline-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60411890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

169390-26-5 | |

| Record name | Decahydro-isoquinoline-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60411890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Navigating the Chiral Labyrinth: A Technical Guide to the Stereoisomers of Decahydro-isoquinoline-1-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

The decahydro-isoquinoline scaffold is a privileged motif in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of a carboxylic acid at the 1-position, coupled with the inherent stereogenicity of the decahydronaphthalene ring system, gives rise to a complex family of stereoisomers. Each of these isomers possesses a unique three-dimensional architecture that can profoundly influence its pharmacological and pharmacokinetic profile. This technical guide provides an in-depth exploration of the stereoisomers of decahydro-isoquinoline-1-carboxylic acid, offering insights into their synthesis, separation, and stereochemical characterization, thereby empowering researchers in the rational design of novel therapeutics.

The Stereochemical Complexity of the Decahydro-isoquinoline Core

The decahydro-isoquinoline ring system is characterized by the fusion of a cyclohexane and a piperidine ring. This fusion can occur in either a cis or trans configuration, referring to the relative orientation of the hydrogen atoms at the bridgehead carbons (C4a and C8a). Within each of these configurations, the molecule can exist as a pair of enantiomers. The addition of a carboxylic acid group at the C1 position introduces another chiral center, further multiplying the number of possible stereoisomers.

Understanding the relative and absolute stereochemistry of these isomers is paramount, as even subtle changes in spatial arrangement can lead to significant differences in biological activity.[1]

Synthetic Strategies: Forging the Stereoisomeric Landscape

The synthesis of this compound stereoisomers can be approached through several strategic pathways, often involving multi-step sequences. A common approach involves the hydrogenation of a partially or fully unsaturated isoquinoline precursor.

Diastereoselective Synthesis

Achieving control over the relative stereochemistry of the multiple chiral centers is a key challenge. Diastereoselective methods often employ chiral auxiliaries or catalysts to favor the formation of one diastereomer over others. One notable approach combines the Petasis reaction with a Pomeranz–Fritsch–Bobbitt cyclization to construct the tetrahydroisoquinoline core, which can then be hydrogenated to the decahydro system.[2][3]

General Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis of decahydro-isoquinoline derivatives, highlighting key stages where stereochemical control can be exerted.

Caption: Generalized synthetic workflow for this compound.

Chiral Resolution: Isolating the Enantiomers

Given that many synthetic routes yield mixtures of stereoisomers, effective chiral resolution techniques are critical. High-Performance Liquid Chromatography (HPLC) using chiral stationary phases (CSPs) is the most powerful and widely used method for separating enantiomers.[4][5]

Chiral HPLC Method Development

The development of a successful chiral HPLC method requires careful optimization of several parameters.[6] The choice of the chiral stationary phase is paramount, with polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) often providing excellent enantioselectivity.[7]

Table 1: Key Parameters for Chiral HPLC Method Development

| Parameter | Considerations |

| Chiral Stationary Phase | Polysaccharide-based (e.g., Chiralpak®, Chiralcel®), Pirkle-type, cyclodextrin-based. The choice depends on the specific analyte. |

| Mobile Phase | Normal-phase (e.g., hexane/isopropanol), reversed-phase (e.g., acetonitrile/water), or polar organic mode. Additives like trifluoroacetic acid (TFA) or diethylamine (DEA) can improve peak shape and resolution. |

| Flow Rate | Typically in the range of 0.5-1.5 mL/min. |

| Temperature | Can influence selectivity and resolution. |

| Detection | UV-Vis, Circular Dichroism (CD), or Mass Spectrometry (MS). |

Experimental Protocol: Preparative Chiral HPLC

The following provides a generalized, step-by-step protocol for the preparative separation of this compound enantiomers.

-

Column Selection and Equilibration: Select an appropriate semi-preparative or preparative chiral column (e.g., Chiralpak IA). Equilibrate the column with the optimized mobile phase until a stable baseline is achieved.[8]

-

Sample Preparation: Dissolve the racemic mixture of the this compound in a suitable solvent, ensuring complete dissolution.

-

Injection and Fraction Collection: Inject the sample onto the column and monitor the elution profile using a UV detector. Collect the fractions corresponding to each enantiomer as they elute.

-

Solvent Evaporation and Analysis: Evaporate the solvent from the collected fractions under reduced pressure. Analyze the purity of each enantiomer using analytical chiral HPLC.

Stereochemical Assignment: Unveiling the 3D Structure

Once the individual stereoisomers are isolated, their absolute and relative stereochemistry must be determined. A combination of spectroscopic and crystallographic techniques is typically employed for unambiguous assignment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the relative stereochemistry of molecules.[9][10] Coupling constants (3JHH) between vicinal protons can provide information about their dihedral angles, which in turn can help to deduce the stereochemical relationships within the ring system.[11] The Nuclear Overhauser Effect (NOE) can be used to identify protons that are close in space, further aiding in the assignment of relative stereochemistry.

X-ray Crystallography

Single-crystal X-ray crystallography is the gold standard for the unambiguous determination of the absolute stereochemistry of a chiral molecule.[12] This technique provides a detailed three-dimensional map of the electron density within the crystal, allowing for the precise determination of the spatial arrangement of all atoms.[13][14]

Workflow for Stereochemical Assignment

Caption: Workflow for the determination of stereochemistry.

Pharmacological Significance and Future Directions

The diverse biological activities of isoquinoline alkaloids underscore the therapeutic potential of the decahydro-isoquinoline scaffold.[1] The carboxylic acid moiety can serve as a handle for further derivatization or as a key pharmacophoric element, engaging in crucial interactions with biological targets.[15] The distinct stereochemistry of each isomer of this compound will undoubtedly dictate its specific pharmacological profile.[16]

Future research in this area will likely focus on the development of more efficient and stereoselective synthetic routes to access all possible stereoisomers. Furthermore, comprehensive pharmacological screening of the individual isomers will be crucial to unlock their full therapeutic potential in areas such as neurodegenerative diseases, oncology, and infectious diseases.

References

- Amanote Research. (n.d.). Stereochemistry of Decahydroisoquinolines and Related.

- Benchchem. (n.d.). Navigating the Stereochemical Landscape of Decahydroisoquinolin-8a-ol: A Comparative Analysis.

-

Toyooka, N., et al. (2021). Total Synthesis of Decahydroquinoline Poison Frog Alkaloids ent-cis-195A and cis-211A. Molecules, 26(24), 7529. [Link]

-

Toyooka, N., et al. (2021). Total Synthesis of Decahydroquinoline Poison Frog Alkaloids ent-cis-195A and cis-211A. Molecules, 26(24), 7529. [Link]

-

Toyooka, N., et al. (2021). Total Synthesis of Decahydroquinoline Poison Frog Alkaloids ent-cis-195A and cis-211A. Molecules, 26(24), 7529. [Link]

- Amanote Research. (n.d.). Stereochemistry of Decahydroisoquinolines and Related.

- Benchchem. (n.d.). Head-to-head comparison of Isoquinoline-1-carboxylic acid and its positional isomers.

-

MDPI. (n.d.). Isolation and X-ray Crystal Structure of Tetrahydroisoquinoline Alkaloids from Calycotome Villosa Subsp. intermedias. Retrieved from [Link]

-

MDPI. (2023). Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of 1,2,3,4-Tetrahydroisoquinoline-1-Carboxylic Acid Derivatives Via Ugi Reactions. Retrieved from [Link]

-

I.B.S. (n.d.). Chiral HPLC Method Development. Retrieved from [Link]

-

ResearchGate. (n.d.). Comprehensive synthetic strategy to make decahydroquinoline alkaloids. Retrieved from [Link]

-

Research Journal of Pharmacy and Technology. (n.d.). A Validated Chiral HPLC Method for the Enantiomeric separation of Mefloquine. Retrieved from [Link]

-

ResearchGate. (n.d.). X-ray crystal structure of products 25 and 26. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of decahydroisoquinoline. Retrieved from [Link]

-

ResearchGate. (n.d.). Structures and representative X-ray structures of the isoquinolines resynthesized on a mmol scale selected from the plate according to the analytical performance. Retrieved from [Link]

-

International Journal of Scientific & Technology Research. (n.d.). Synthesis Of Novel 1,2,3,4-Tetrahydro- Isoquinoline Derivatives. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

National Institutes of Health. (2021). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). Retrieved from [Link]

-

Harned Research Group. (n.d.). NMR and Stereochemistry. Retrieved from [Link]

-

LCGC International. (2023). Playing with Selectivity for Optimal Chiral Separation. Retrieved from [Link]

-

Chiralpedia. (2022). Chiral HPLC separation: strategy and approaches. Retrieved from [Link]

-

National Institutes of Health. (n.d.). X-Ray Crystallography of Chemical Compounds. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Carboxylic Acid (Bio)Isosteres in Drug Design. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. Retrieved from [Link]

-

MDPI. (2020). Enantiomeric Resolution and Absolute Configuration of a Chiral δ-Lactam, Useful Intermediate for the Synthesis of Bioactive Compounds. Retrieved from [Link]

-

PubMed. (2020). Determining the Regiochemistry and Relative Stereochemistry of Small and Druglike Molecules Using an Alignment Algorithm for Infrared Spectra. Retrieved from [Link]

-

NMR Wiki. (2009). Determination of relative stereochemistry. Retrieved from [Link]

-

ResearchGate. (n.d.). Novel chiral C 1-1′,2′,3′,4′-tetrahydro-1,1′-bisisoquinolines: synthesis, resolution, and applications in catalytic enantioselective reactions. Retrieved from [Link]

-

Semantic Scholar. (2019). NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties. Retrieved from [Link]

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. hplc.today [hplc.today]

- 5. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. rjptonline.org [rjptonline.org]

- 7. chromatographyonline.com [chromatographyonline.com]

- 8. mdpi.com [mdpi.com]

- 9. harnedgroup.wordpress.com [harnedgroup.wordpress.com]

- 10. Determination of relative stereochemistry - NMR Wiki [nmrwiki.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Isolation and X-ray Crystal Structure of Tetrahydroisoquinoline Alkaloids from Calycotome Villosa Subsp. intermedias [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pdf.benchchem.com [pdf.benchchem.com]

Conformational analysis of decahydro-isoquinoline-1-carboxylic acid

An In-Depth Technical Guide to the Conformational Analysis of Decahydro-isoquinoline-1-carboxylic Acid

Abstract

The decahydroisoquinoline scaffold is a privileged three-dimensional framework extensively utilized in medicinal chemistry for the development of potent and selective therapeutic agents.[1] Its inherent conformational rigidity allows for the precise spatial arrangement of substituents, a critical factor in optimizing interactions with biological targets. This guide provides a comprehensive technical overview of the methodologies employed in the conformational analysis of a key derivative, this compound. We will explore the critical interplay of stereochemistry and conformational preference, detailing both experimental and computational workflows designed for researchers, medicinal chemists, and drug development professionals. The protocols described herein are designed as self-validating systems, integrating empirical data with theoretical calculations to provide a holistic understanding of the molecule's three-dimensional landscape.

Introduction: The Significance of the Decahydroisoquinoline Core

The fully saturated derivative of isoquinoline, decahydroisoquinoline, is a bicyclic system that has garnered significant attention in drug discovery. Its structure is embedded in numerous pharmaceutical agents, including the HIV-1 protease inhibitors Saquinavir and Nelfinavir.[2][3] The rigid bicyclic nature of the decahydroisoquinoline system reduces the entropic penalty upon binding to a receptor, which can lead to enhanced affinity and selectivity.[1]

This compound, a constrained cyclic amino acid, presents a fascinating challenge for conformational analysis. The fusion of the two rings can be either cis or trans, and the introduction of a carboxylic acid group at the C1 position creates an additional stereocenter.[2] Understanding the preferred three-dimensional arrangement of these stereoisomers is paramount, as the conformation dictates the molecule's physicochemical properties and its ability to interact with specific biological targets. This guide delineates a robust, integrated approach to elucidating this complex conformational landscape.

Stereochemistry: The Foundation of Conformational Complexity

The conformational analysis of this compound begins with an appreciation of its inherent stereoisomerism. The molecule possesses three chiral centers (C1, C4a, and C8a), leading to a total of 2³ = 8 possible stereoisomers. These can be broadly categorized based on the fusion of the two six-membered rings.

-

trans-Decahydroisoquinolines : The hydrogen atoms at the bridgehead carbons (C4a and C8a) are on opposite sides of the ring system. This fusion locks the two chair-like rings into a rigid, relatively planar conformation.

-

cis-Decahydroisoquinolines : The bridgehead hydrogens are on the same side, allowing for a "ring-flipping" or conformational inversion between two chair-chair conformers, although one is typically preferred energetically.[4]

The addition of the carboxylic acid at C1 further complicates this picture, as it can be oriented either axially or equatorially relative to the piperidine ring. The interplay between the ring fusion stereochemistry and the substituent orientation at C1 dictates the overall molecular shape.

Caption: Logical breakdown of stereoisomerism in the target molecule.

Integrated Workflow for Conformational Analysis

A definitive conformational analysis is rarely achieved through a single technique. We advocate for a synergistic approach that combines experimental measurements with computational modeling. Experimental data provides a snapshot of the molecule's behavior in a specific phase (solution or solid-state), while computational methods allow for the exploration of the entire potential energy surface and the quantification of subtle energy differences between conformers.

Caption: Integrated workflow for comprehensive conformational analysis.

Experimental Analysis Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Solution-State View

NMR spectroscopy is the most powerful tool for studying the conformation and dynamics of molecules in solution.[5][6] By analyzing coupling constants and Nuclear Overhauser Effects (NOEs), one can deduce the relative orientation of atoms and thus the preferred conformation.

Protocol: 2D NMR for Conformational Assignment

-

Sample Preparation: Dissolve 5-10 mg of the purified this compound isomer in 0.6 mL of a suitable deuterated solvent (e.g., MeOD-d₄, D₂O, or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical, as it can influence conformational equilibria.[7]

-

Initial Spectra Acquisition: Acquire standard 1D ¹H and ¹³C spectra to confirm the chemical structure and purity.

-

COSY & TOCSY Acquisition: Run 2D ¹H-¹H COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy) experiments.

-

Causality: These experiments establish proton-proton scalar coupling networks, allowing for the unambiguous assignment of protons within each spin system of the two rings.[8]

-

-

HSQC Acquisition: Acquire a 2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence) spectrum to correlate each proton with its directly attached carbon atom, confirming carbon assignments.

-

ROESY/NOESY Acquisition: Acquire a 2D ROESY (Rotating-frame Overhauser Effect Spectroscopy) or NOESY experiment with a mixing time of 200-500 ms.

-

Causality: This is the key experiment for conformational analysis. Cross-peaks in a ROESY/NOESY spectrum indicate that two protons are close in space (< 5 Å), irrespective of whether they are connected through bonds. The intensity of the cross-peak is inversely proportional to the sixth power of the distance between the protons.[8][9]

-

-

Data Analysis:

-

Coupling Constants (³JHH): Measure the ³JHH coupling constants from the high-resolution 1D ¹H spectrum. Large coupling constants (8-12 Hz) between vicinal protons typically indicate a dihedral angle of ~180° (anti-periplanar), characteristic of an axial-axial relationship in a chair conformation. Small coupling constants (1-4 Hz) suggest a gauche relationship (~60°), typical of axial-equatorial or equatorial-equatorial protons.[5]

-

NOE/ROE Correlations: Identify key NOE cross-peaks. For example, a strong NOE between the proton at C1 and an axial proton at C3 or C8a would suggest an axial orientation for the C1 proton and its attached carboxylic acid group. Conversely, NOEs to equatorial protons would suggest an equatorial orientation.

-

Table 1: Hypothetical NMR Data for a trans-Decahydro-isoquinoline-1-carboxylic Acid Isomer

| Proton Pair | ³JHH (Hz) | Dihedral Angle (Karplus Eq.) | Key ROE Intensity | Inferred Relationship |

| H1 - H8a | 3.5 | ~60° (gauche) | Strong | syn-periplanar |

| H4a - H5ax | 11.5 | ~180° (anti) | - | Axial-Axial |

| H4a - H5eq | 2.5 | ~60° (gauche) | - | Axial-Equatorial |

| H1 - H3ax | - | - | Medium | 1,3-Diaxial Interaction |

Single-Crystal X-ray Crystallography: The Solid-State Benchmark

X-ray crystallography provides an unambiguous determination of the molecular structure in the solid state.[10] While this conformation may not be identical to the major conformer in solution, it serves as a crucial validation point for computational models and provides precise bond lengths and angles.

Protocol: Crystal Growth and Structure Determination

-

Crystallization: Dissolve the compound in a minimal amount of a suitable solvent or solvent mixture (e.g., methanol, ethanol/water, acetone). Employ slow evaporation, vapor diffusion, or slow cooling techniques to grow single crystals of sufficient size and quality.

-

Data Collection: Mount a suitable crystal on a diffractometer. Collect diffraction data at a low temperature (e.g., 100 K) to minimize thermal motion.

-

Structure Solution and Refinement: Process the diffraction data and solve the structure using direct methods or Patterson methods. Refine the atomic positions and thermal parameters to obtain the final crystal structure.[10]

-

Trustworthiness: The final refined structure provides a high-resolution (typically <1 Å) three-dimensional model of the molecule, serving as the "gold standard" for its solid-state conformation.

-

Computational Chemistry Protocols

Computational modeling complements experimental data by providing energetic insights into the full conformational landscape.[11]

Molecular Mechanics (MM) for Conformational Searching

The first step is to generate a wide range of possible conformers. Molecular mechanics is computationally inexpensive and ideal for this task.[12]

Protocol: MM Conformational Search

-

Structure Preparation: Build the desired stereoisomer of this compound in a molecular modeling software package.

-

Force Field Selection: Choose a suitable force field, such as MMFF94 (Merck Molecular Force Field) or GAFF (General Amber Force Field), which are well-parameterized for drug-like organic molecules.[13]

-

Conformational Search: Perform a systematic or stochastic conformational search. This involves rotating all rotatable bonds (e.g., the C1-COOH bond) and exploring ring puckering to generate thousands of potential structures.

-

Energy Minimization and Clustering: Each generated structure is energy-minimized using the selected force field. The resulting low-energy conformers are then clustered based on structural similarity (e.g., RMSD) to identify unique conformations.

Density Functional Theory (DFT) for Accurate Energetics

The unique, low-energy conformers identified by MM are then subjected to higher-level quantum mechanical calculations to obtain more accurate geometries and relative energies.[14][15]

Protocol: DFT Geometry Optimization and Energy Calculation

-

Method Selection: Choose a DFT functional and basis set. A common and reliable choice for organic molecules is the B3LYP functional with the 6-31G(d) basis set.[16] Including a solvent model (e.g., PCM or SMD) is crucial to simulate solution-phase conditions.[7]

-

Geometry Optimization: For each unique conformer from the MM search, perform a full geometry optimization using the selected DFT method. This refines the structure to the nearest local minimum on the potential energy surface.

-

Frequency Calculation: Perform a vibrational frequency calculation for each optimized structure.

-

Trustworthiness: The absence of imaginary frequencies confirms that the structure is a true energy minimum. These calculations also provide the zero-point vibrational energy (ZPVE) and thermal corrections to the Gibbs free energy.[15]

-

-

Energy Analysis: Compare the calculated Gibbs free energies of all stable conformers. The conformer with the lowest free energy is predicted to be the most abundant in solution at the given temperature.

Table 2: Hypothetical DFT-Calculated Relative Energies for Conformers of a cis-Isomer

| Conformer ID | Description | Relative Electronic Energy (ΔE, kcal/mol) | Relative Free Energy (ΔG, kcal/mol) | Predicted Population (%) |

| Cis-1 | Chair-Chair, COOH (eq) | 0.00 | 0.00 | 95.1 |

| Cis-2 | Chair-Chair, COOH (ax) | 1.85 | 2.20 | 2.5 |

| Cis-3 | Boat-Chair, COOH (eq) | 4.50 | 4.10 | 0.2 |

Conclusion: Synthesizing a Cohesive Model

By integrating high-resolution experimental data from NMR and X-ray crystallography with the comprehensive energetic landscape provided by computational modeling, a robust and reliable conformational model of this compound can be constructed. This detailed structural understanding is indispensable for structure-activity relationship (SAR) studies, informing the rational design of next-generation therapeutics. The causality-driven protocols outlined in this guide provide a framework for researchers to confidently navigate the complex conformational analysis of this important medicinal chemistry scaffold.

References

- The Decahydroisoquinoline Scaffold in Medicinal Chemistry: Applications and Protocols. (n.d.). BenchChem.

- Unraveling the Conformational Landscape of Bicyclopentyl: A Theoretical and Computational Guide. (n.d.). BenchChem.

- Density Functional Calculations for Amino Acids. (2004). th.physik.uni-frankfurt.de.

- Isoquinoline Alkaloid Biosynthesis. (n.d.). Biocyclopedia.

- A Theoretical Study of β-Amino Acid Conformational Energies and Solvent Effect. (2014). Scirp.org.

- Conformational Analysis of Furanoid ε-Sugar Amino Acid Containing Cyclic Peptides by NMR Spectroscopy, Molecular Dynamics Simulation, and X-ray Crystallography: Evidence for a Novel Turn Structure. (2003). Journal of the American Chemical Society.

- Conformational analysis of furanoid epsilon-sugar amino acid containing cyclic peptides by NMR spectroscopy, molecular dynamics simulation, and X-ray crystallography: evidence for a novel turn structure. (2003). PubMed.

- Isoquinoline Alkaloid Biosynthesis Pathway. (2012). Semantic Scholar.

- Analysis of alkaloids (indole alkaloids, isoquinoline alkaloids, tropane alkaloids). (2019). PMC - PubMed Central.

- Density Functional Theory (DFT) and Thermodynamics Calculations of Amino Acids with Polar Uncharged Side Chains. (2021). MDPI.

- Simple Conformational Analysis of Cyclic and Bicyclic Compounds. (n.d.). University of Wisconsin-Madison.

- Decahydroisoquinolin-8a-ol: A Frontier in Pharmacological Research. (n.d.). BenchChem.

- Biosynthesis of isoquinoline alkaloids. (n.d.). ResearchGate.

- High-Resolution Conformational Analysis of RGDechi-Derived Peptides Based on a Combination of NMR Spectroscopy and MD Simulations. (2022). MDPI.

- Isoquinoline Alkaloids. (n.d.). Alfa Chemistry.

- Synthesis and Conformational Analysis of Bicyclic Extended Dipeptide Surrogates. (2011). PMC.

- Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. (2025). PMC.

- Total Synthesis of Decahydroquinoline Poison Frog Alkaloids ent-cis-195A and cis-211A. (2021). MDPI.

- Density Functional Theory (DFT) and Thermodynamics Calculations of Amino Acids with Polar Uncharged Side Chains. (2020). Sciforum.

- Conformational analysis of furanoid epsilon-sugar amino acid containing cyclic peptides by NMR spectroscopy, molecular dynamics simulation, and X-ray crystallography: Evidence for a novel turn structure. (2003). ResearchGate.

- Peptide Conformers Dataset. (2022). Figshare+.

- Decahydroisoquinoline. (n.d.). Wikipedia.

- Force field (chemistry). (n.d.). Wikipedia.

- Isolation and X-ray Crystal Structure of Tetrahydroisoquinoline Alkaloids from Calycotome Villosa Subsp. intermedias. (2014). MDPI.

- Conformational Analysis of Peptidomimetic Drug Leads by NMR. (2024). YouTube.

- Harmonic Force Constants for Molecular Mechanics Force Fields via Hessian Matrix Projection. (2017). Journal of Chemical Theory and Computation.

- Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. (2023). MDPI.

- Decahydroisoquinoline derivatives, processes for their preparation and their use in pharmaceutical compositions. (n.d.). Google Patents.

- Conformational Panorama of Cycloundecanone: A Rotational Spectroscopy Study. (2022). PMC.

- Molecular Mechanics: Force Fields. (n.d.). Fiveable.

- Molecular Mechanics Overview. (n.d.). Scribd.

- X-ray crystal structure of products 25 and 26. (n.d.). ResearchGate.

- Force fields for small molecules. (2017). PMC - NIH.

- Conformational Analysis of Decalins. (2021). YouTube.

- Synthesis of 1‐oxo‐1,2,3,4‐tetrahydroisoquinoline‐4‐carboxylic acid. (n.d.). ResearchGate.

- Synthesis of decahydroisoquinoline. (n.d.). PrepChem.com.

- This compound. (n.d.). PubChem.

- Conformations, structure, vibrations, chemical shift and reactivity properties of isoquinoline–1–carboxylic acid and isoquinoline–3–carboxylic acid – Comparative investigations by experimental and theoretical techniques. (2020). Scilit.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Decahydroisoquinoline - Wikipedia [en.wikipedia.org]

- 4. chem.uci.edu [chem.uci.edu]

- 5. mdpi.com [mdpi.com]

- 6. youtube.com [youtube.com]

- 7. A Theoretical Study of β-Amino Acid Conformational Energies and Solvent Effect [scirp.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Conformational analysis of furanoid epsilon-sugar amino acid containing cyclic peptides by NMR spectroscopy, molecular dynamics simulation, and X-ray crystallography: evidence for a novel turn structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. fiveable.me [fiveable.me]

- 12. scribd.com [scribd.com]

- 13. Force fields for small molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Density Functional Calculations for Amino Acids [itp.uni-frankfurt.de]

- 15. mdpi.com [mdpi.com]

- 16. sciforum.net [sciforum.net]

Decahydro-isoquinoline-1-carboxylic Acid: A Conformationally Constrained Amino Acid for Advanced Peptidomimetic and Drug Design

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Power of Constraint in Peptide Science

In the realm of drug discovery, the translation of biologically active peptides into viable therapeutics is often hampered by their inherent conformational flexibility and susceptibility to enzymatic degradation.[1][2] Constrained amino acids, which possess rigidified structures, have emerged as powerful tools to overcome these limitations.[1][2] By reducing the entropic penalty upon binding to a biological target, these modified amino acids can enhance binding affinity, selectivity, and metabolic stability.[1][2] Among the diverse scaffolds of constrained amino acids, decahydro-isoquinoline-1-carboxylic acid stands out as a versatile building block, offering a unique three-dimensional topology that can mimic and stabilize specific peptide secondary structures. This guide provides a comprehensive technical overview of the synthesis, conformational properties, and applications of this compound, empowering researchers to leverage its potential in the design of next-generation therapeutics.

Synthesis of this compound: Crafting the Constrained Scaffold

The synthesis of this compound and its derivatives can be achieved through various strategies, often involving multi-step sequences that allow for precise control over stereochemistry. Key approaches include the diastereoselective synthesis from readily available starting materials and the asymmetric synthesis to obtain enantiomerically pure products.

Diastereoselective Synthesis via Pomeranz–Fritsch–Bobbitt Cyclization and Petasis Reaction

A powerful approach for the synthesis of the tetrahydroisoquinoline core, which can be subsequently reduced to the decahydroisoquinoline, involves a combination of the Petasis reaction and the Pomeranz–Fritsch–Bobbitt cyclization.[3][4][5] This method allows for the introduction of chirality and the construction of the bicyclic system in a controlled manner.

Experimental Protocol: Diastereoselective Synthesis of a Tetrahydroisoquinoline-1-carboxylic Acid Derivative [4]

-

Petasis Reaction: A chiral amine, such as (R)-N-(2,2-diethoxyethyl)-2-phenylglycinol, is reacted with an appropriate boronic acid and glyoxylic acid to form a diastereomeric morpholinone derivative. This reaction sets the initial stereochemistry.

-

Pomeranz–Fritsch–Bobbitt Cyclization: The resulting morpholinone derivative is then subjected to cyclization under acidic conditions to form the 1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid core.

-

Hydrogenation: The tetrahydroisoquinoline ring is subsequently reduced to the decahydroisoquinoline scaffold using a suitable catalyst, such as ruthenium on carbon (Ru/C), under hydrogen pressure.

The choice of chiral auxiliary in the Petasis reaction is critical for directing the stereochemical outcome of the synthesis.

Asymmetric Synthesis via Organocatalytic Reactions

Recent advances in organocatalysis have provided elegant and efficient methods for the asymmetric synthesis of isoquinoline derivatives.[6][7][8] For instance, a one-pot aza-Henry–hemiaminalization–oxidation sequence catalyzed by a quinine-based squaramide can yield trans-3,4-disubstituted 3,4-dihydroisoquinolin-1(2H)-ones with high enantioselectivity.[6][8] These intermediates can then be further elaborated to the desired this compound.

Experimental Protocol: Asymmetric Synthesis of a Dihydroisoquinolinone Derivative [6]

-

Aza-Henry Reaction: A 2-(nitromethyl)benzaldehyde and an N-protected aldimine are reacted in the presence of a chiral squaramide catalyst (e.g., quinine-based) to induce an enantioselective aza-Henry reaction.

-

Hemiaminalization and Oxidation: The resulting nitroalkane undergoes spontaneous intramolecular hemiaminalization, followed by oxidation (e.g., with PCC), to afford the 3,4-dihydroisoquinolin-1(2H)-one in high enantiomeric excess.

-

Further Transformations: The dihydroisoquinolinone can then be subjected to reduction of the lactam and the aromatic ring, followed by hydrolysis of an appropriate precursor to yield the target this compound.

This organocatalytic approach offers a metal-free and highly enantioselective route to chiral isoquinoline building blocks.

Conformational Analysis: A Rigid Scaffold with Defined Geometries

The therapeutic potential of this compound as a constrained amino acid is intrinsically linked to its well-defined three-dimensional structure. The saturated bicyclic system significantly restricts the conformational freedom of the amino acid backbone and the orientation of the carboxylic acid side chain.

NMR Spectroscopic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the conformational preferences of decahydroisoquinoline derivatives in solution.[9][10] While detailed studies on the 1-carboxylic acid isomer are less common than for the 3-carboxylic acid analogue, the principles of conformational analysis remain the same.[9] Key NMR parameters, such as proton-proton coupling constants (J-values) and Nuclear Overhauser Effects (NOEs), provide valuable information about dihedral angles and through-space proximities of atoms, respectively.[10]

For decahydroisoquinolines, the two fused six-membered rings can adopt various chair and boat conformations. The relative stereochemistry at the bridgehead carbons and the substituents determines the preferred conformation. In many cases, these molecules exist in a dynamic equilibrium between different conformations, which can be studied by temperature-dependent NMR experiments.[9]

Computational Modeling

In conjunction with experimental data, computational modeling provides deeper insights into the conformational landscape of this compound. Quantum mechanical (QM) calculations and molecular dynamics (MD) simulations can be employed to determine the relative energies of different conformers and to explore the conformational space available to the molecule. These computational approaches are invaluable for predicting the preferred conformations and for understanding how the incorporation of this constrained amino acid will influence the overall structure of a peptide.

Applications in Drug Discovery: From Peptidomimetics to CNS-Active Agents

The unique structural features of this compound make it an attractive building block for the design of a wide range of biologically active molecules.

Constrained Peptidomimetics

Incorporating this compound into a peptide sequence can induce and stabilize specific secondary structures, such as β-turns or helical motifs. This conformational pre-organization can lead to enhanced binding affinity and selectivity for the target receptor or enzyme. Furthermore, the non-natural amino acid scaffold can impart resistance to proteolytic degradation, thereby improving the pharmacokinetic profile of the peptide.

The synthesis of peptidomimetics containing this constrained amino acid can be achieved using standard solid-phase peptide synthesis (SPPS) protocols. The carboxylic acid and the secondary amine of the decahydroisoquinoline core can be readily coupled to other amino acids or peptide fragments.

NMDA Receptor Antagonists

Derivatives of decahydroisoquinoline carboxylic acids have been extensively investigated as antagonists of the N-methyl-D-aspartate (NMDA) receptor.[11][12][13][14] Overactivation of the NMDA receptor is implicated in various neurological disorders, and antagonists of this receptor have therapeutic potential as neuroprotective agents. The rigid decahydroisoquinoline scaffold allows for the precise positioning of pharmacophoric elements, such as the carboxylic acid and other substituents, to achieve potent and selective antagonism.

Structure-activity relationship (SAR) studies have revealed that the stereochemistry and the nature of substituents on the decahydroisoquinoline ring are crucial for NMDA receptor antagonist activity. For example, certain 6-substituted decahydroisoquinoline-3-carboxylic acids have shown high potency and selectivity.[11][13]

| Compound | Target | Assay | IC50 (nM) | In Vivo Activity (MED, mg/kg) |

| 31a (phosphonate) | NMDA Receptor | [3H]CGS19755 Binding | 55 ± 14 | 1.25 (NMDA-induced lethality) |

| 32a (tetrazole) | NMDA Receptor | [3H]CGS19755 Binding | 856 ± 136 | 2.5 (NMDA-induced lethality) |

| 6 (tetrazole) | NMDA/AMPA Receptor | - | - | Active in mice and pigeons |

Data for 6-substituted decahydroisoquinoline-3-carboxylic acid derivatives, which are structurally related to the 1-carboxylic acid scaffold.[11][12]

Conclusion and Future Perspectives

This compound represents a valuable and versatile tool in the arsenal of medicinal chemists and drug discovery scientists. Its rigid, three-dimensional structure provides a robust platform for the design of conformationally constrained peptidomimetics and other bioactive molecules. The synthetic methodologies for accessing this scaffold are well-established and allow for the generation of diverse libraries of derivatives for biological screening. As our understanding of the relationship between conformation and biological activity continues to grow, the application of constrained amino acids like this compound is poised to play an increasingly important role in the development of novel and effective therapeutics. Future research in this area will likely focus on the development of even more efficient and stereoselective synthetic routes, as well as the exploration of new therapeutic applications for this promising scaffold.

References

-

Ornstein, P. L., et al. (1993). 6-substituted decahydroisoquinoline-3-carboxylic acids as potent and selective conformationally constrained NMDA receptor antagonists. Journal of Medicinal Chemistry, 36(15), 2046-2052. [Link]

-

Krogsgaard-Larsen, P., et al. (1992). NMR studies of four isomers of decahydroisoquinoline-3(S)-carboxylic acid and a potent HIV proteinase inhibitor incorporating the (S,S,S) isomer. Journal of the Chemical Society, Perkin Transactions 2, (11), 1805-1813. [Link]

-

Chrzanowska, M., Grajewska, A., & Rozwadowska, M. D. (2023). Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. Molecules, 28(7), 3200. [Link]

-

Ballatore, C., et al. (2016). Structure Property Relationships of Carboxylic Acid Isosteres. Journal of Medicinal Chemistry, 59(9), 4445-4457. [Link]

-

Magritek. (n.d.). Basic Concepts of NMR: Identification of the Isomers of C4H8O2. Magritek. [Link]

-

Ornstein, P. L., et al. (1993). (3SR,4aRS,6SR,8aRS)-6-(1H-tetrazol-5-yl)decahydroisoquinoline-3-carboxylic acid, a novel, competitive, systemically active NMDA and AMPA receptor antagonist. Journal of Medicinal Chemistry, 36(15), 2053-2059. [Link]

-

Enders, D., et al. (2015). Organocatalytic Asymmetric Synthesis of Dihydroisoquinolinones via a One-Pot Aza-Henry–Hemiaminalization–Oxidation Sequence. Synthesis, 47(04), 472-480. [Link]

-

Ornstein, P. L., et al. (1993). 6-Substituted decahydroisoquinoline-3-carboxylic acids as potent and selective conformationally constrained NMDA receptor antagonists. Journal of Medicinal Chemistry, 36(15), 2046-2052. [Link]

-

Wang, J., et al. (2020). Asymmetric Synthesis of Tetrahydroisoquinoline Derivatives through 1,3-Dipolar Cycloaddition of C,N-Cyclic Azomethine Imines with Allyl Alkyl Ketones. Molecules, 25(24), 5937. [Link]

-

Meyers, A. I., et al. (1995). Asymmetric synthesis of isoquinoline alkaloids. Journal of the American Chemical Society, 117(28), 7543-7553. [Link]

-

Kumar, A., et al. (2023). Synthesis and Evaluation of Biological Activities for a Novel 1,2,3,4-Tetrahydroisoquinoline Conjugate with Dipeptide Derivatives. ACS Omega, 8(51), 48843-48854. [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Link]

-

Chrzanowska, M., Grajewska, A., & Rozwadowska, M. D. (2023). Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. Molecules, 28(7), 3200. [Link]

-

Hilgenfeld, R., et al. (2022). Synthesis and Biological Evaluation of Novel Peptidomimetic Inhibitors of the Coronavirus 3C-like Protease. Journal of Medicinal Chemistry, 65(1), 368-382. [Link]

-

Hruby, V. J. (1982). Conformational restrictions of biologically active peptides via amino acid side chain groups. Life Sciences, 31(3), 189-199. [Link]

-

Zhou, J., & Tang, W. (2024). Recent Advances in the Synthesis of Chiral Tetrahydroisoquinolines via Asymmetric Reduction. Molecules, 29(1), 1-21. [Link]

-

Chrzanowska, M., Grajewska, A., & Rozwadowska, M. D. (2023). Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. Molecules, 28(7), 3200. [Link]

-

Singh, T. P., et al. (1991). Synthetic and conformational studies on dehydrovaline-containing model peptides. International Journal of Peptide and Protein Research, 38(5), 450-456. [Link]

-

Enders, D., et al. (2015). Organocatalytic Asymmetric Synthesis of Dihydroisoquinolinones via a One-Pot Aza-Henry-Hemiaminalization-Oxidation Sequence. Synthesis, 47(4), 472-480. [Link]

-

Wang, Y., et al. (2011). Design, synthesis and biological evaluation of novel 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives as aminopeptidase N/CD13 inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(20), 6128-6131. [Link]

-

Kumar, A., et al. (2023). Synthesis and Evaluation of Biological Activities for a Novel 1,2,3,4-Tetrahydroisoquinoline Conjugate with Dipeptide Derivatives: Insights from Molecular Docking and Molecular Dynamics Simulations. ACS Omega, 8(51), 48843-48854. [Link]

-

Formaggio, F., et al. (2019). Conformationally Constrained Histidines in the Design of Peptidomimetics: Strategies for the χ-Space Control. Molecules, 24(18), 3344. [Link]

-

Li, Q. Q., et al. (2024). Design, Synthesis, and Biological Evaluation of 3,4-Dihydroisoquinolin-1(2H)-one Derivatives as Protein Arginine Methyltransferase 5 Inhibitors for the Treatment of Non-Hodgkin's Lymphoma. Journal of Medicinal Chemistry. [Link]

-

Katritzky, A. R., et al. (1995). Diastereoselective synthesis of substituted tetrahydroquinoline-4-carboxylic esters by a tandem reduction-reductive amination reaction. The Journal of Organic Chemistry, 60(11), 3401-3404. [Link]

-

Wang, L., et al. (2018). Diastereoselective Three-Component 1,3-Dipolar Cycloaddition to Access Functionalized β-Tetrahydrocarboline- and Tetrahydroisoquinoline-Fused Spirooxindoles. Molecules, 23(1), 159. [Link]

-

Derda, R., et al. (2017). Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties. Accounts of Chemical Research, 50(7), 1693-1702. [Link]

Sources

- 1. Conformational restrictions of biologically active peptides via amino acid side chain groups - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Der… [ouci.dntb.gov.ua]

- 4. mdpi.com [mdpi.com]

- 5. Diastereoselective Synthesis of (-)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Organocatalytic Asymmetric Synthesis of Dihydroisoquinolinones via a One-Pot Aza-Henry–Hemiaminalization–Oxidation Sequence - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Asymmetric Synthesis of Tetrahydroisoquinoline Derivatives through 1,3-Dipolar Cycloaddition of C,N-Cyclic Azomethine Imines with Allyl Alkyl Ketones - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Organocatalytic Asymmetric Synthesis of Dihydroisoquinolinones via a One-Pot Aza-Henry-Hemiaminalization-Oxidation Sequence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. NMR studies of four isomers of decahydroisoquinoline-3(S)-carboxylic acid and a potent HIV proteinase inhibitor incorporating the (S,S,S) isomer - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 10. magritek.com [magritek.com]

- 11. 6-substituted decahydroisoquinoline-3-carboxylic acids as potent and selective conformationally constrained NMDA receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. (3SR,4aRS,6SR,8aRS)-6-(1H-tetrazol-5-yl)decahydroisoquinoline-3-carboxylic acid, a novel, competitive, systemically active NMDA and AMPA receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Physicochemical Properties of Decahydro-isoquinoline-1-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Decahydro-isoquinoline-1-carboxylic acid is a saturated heterocyclic compound that serves as a vital structural motif in medicinal chemistry and drug discovery. Its rigid bicyclic framework and the presence of both acidic (carboxylic acid) and basic (secondary amine) functional groups impart unique stereochemical and physicochemical characteristics. Understanding these properties is paramount for its application in the design of novel therapeutics, as they fundamentally govern molecular interactions, formulation strategies, and pharmacokinetic profiles. This guide provides a comprehensive overview of the core physicochemical properties of this molecule, outlines detailed, field-proven experimental protocols for their determination, and discusses the implications of these properties in the context of drug development.

Introduction: The Significance of a Constrained Scaffold

The decahydroisoquinoline scaffold is a conformationally restricted analogue of phenylethylamine, a common feature in many biologically active compounds. This structural rigidity is highly advantageous in drug design, as it reduces the entropic penalty upon binding to a biological target, often leading to enhanced potency and selectivity. The addition of a carboxylic acid at the 1-position introduces a critical site for ionic interactions and hydrogen bonding, while also creating a chiral center that further diversifies its structural possibilities.

However, the very features that make this molecule attractive also present challenges. The interplay between the acidic and basic moieties results in a zwitterionic nature, significantly influencing properties like solubility and lipophilicity. Furthermore, the fused ring system gives rise to multiple stereoisomers, each with a distinct three-dimensional arrangement and, consequently, unique physicochemical and pharmacological profiles. This guide will deconstruct these properties, providing the theoretical basis and practical methodologies for their accurate characterization.

Molecular Structure and Stereoisomerism

This compound (C₁₀H₁₇NO₂) possesses a molecular weight of 183.25 g/mol [1][2]. The core structure consists of a cyclohexane ring fused to a piperidine ring. This fusion creates two bridgehead chiral centers (at positions 4a and 8a), leading to cis- and trans-isomers depending on the relative orientation of the hydrogen atoms at these positions[3]. Additionally, the carboxylic acid substituent at position 1 introduces another chiral center.

This stereochemical complexity means that a given synthesis can produce a mixture of diastereomers and enantiomers. It is crucial to isolate or synthesize the specific, desired stereoisomer, as biological activity is often highly stereospecific. The properties discussed in this guide should ideally be determined for each pure isomer.

Caption: Stereoisomeric complexity of the decahydroisoquinoline core.

Key Physicochemical Properties and Their Determination

Acid-Base Properties (pKa)

The molecule is amphoteric, containing a carboxylic acid group (-COOH) and a secondary amine group (-NH-).

-

The pKa₁ corresponds to the dissociation of the carboxylic acid proton.

-

The pKa₂ corresponds to the protonation of the secondary amine.

Experimental Protocol: pKa Determination by Potentiometric Titration

This method remains the gold standard for pKa determination due to its accuracy and directness[5][6].

Principle: The compound is dissolved in an aqueous medium and titrated with a strong acid and then a strong base. The pH is monitored throughout the titration, and the resulting curve of pH versus titrant volume is used to determine the pKa values, which correspond to the pH at the half-equivalence points[7].

Methodology:

-

System Calibration: Calibrate a high-precision pH meter using at least two standard buffer solutions (e.g., pH 4.01, 7.00, and 10.01) at the desired experimental temperature (e.g., 25°C).

-

Sample Preparation: Accurately weigh ~5-10 mg of the compound and dissolve it in a known volume (e.g., 20 mL) of deionized, CO₂-free water. If aqueous solubility is limited, a co-solvent like methanol or DMSO may be used, but results must be corrected or noted as apparent pKa (pKaapp).

-

Acidic Titration: Titrate the solution with a standardized strong acid (e.g., 0.1 M HCl) in small, precise increments (e.g., 0.02 mL). Record the pH after each addition, allowing the reading to stabilize. This branch of the titration will determine the pKa of the amine.

-

Basic Titration: In a separate experiment, or by back-titration, titrate the sample solution with a standardized strong base (e.g., 0.1 M NaOH). This branch will determine the pKa of the carboxylic acid[5][7].

-

Data Analysis: Plot pH (y-axis) versus the volume of titrant added (x-axis). The pKa values are identified at the midpoint of the buffer regions (the flattest parts of the curve)[8]. The first derivative of the plot (ΔpH/ΔV) can be used to accurately locate the equivalence points.

Causality Insight: Using CO₂-free water is critical because dissolved atmospheric CO₂ forms carbonic acid, which would interfere with the titration of the sample, particularly in the basic range.

Solubility

Solubility is a cornerstone property in drug development, impacting everything from in vitro assay reliability to oral bioavailability. The zwitterionic nature of this compound suggests its aqueous solubility will be highly pH-dependent, likely exhibiting a "U-shaped" profile with minimum solubility near its isoelectric point (pI) and higher solubility at low and high pH values where it exists as a cation or anion, respectively.

Experimental Protocol: Thermodynamic Solubility via Shake-Flask Method

The shake-flask method is considered the definitive way to measure thermodynamic (equilibrium) solubility[9].

Principle: An excess amount of the solid compound is agitated in a specific solvent or buffer system for a prolonged period to ensure equilibrium is reached. The resulting saturated solution is then filtered, and the concentration of the dissolved compound is measured[10][11].

Methodology:

-

Preparation: Add an excess of the solid compound to a series of vials containing buffers of different pH values (e.g., pH 2.0, 5.0, 7.4, 9.0). The presence of visible solid material must be maintained throughout the experiment[9][10].

-

Equilibration: Seal the vials and place them in a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C) for 24-72 hours. A 24-hour time point is often sufficient, but longer times may be needed to confirm equilibrium has been reached[10][12].

-

Sample Separation: After equilibration, allow the vials to stand to let the solid settle. Carefully withdraw an aliquot of the supernatant and filter it through a low-binding filter (e.g., 0.45 µm PVDF) to remove all undissolved particles.

-

Quantification: Dilute the filtrate appropriately and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS)[13]. A calibration curve with known concentrations of the compound must be prepared in the same buffer system.

Trustworthiness Check: To ensure equilibrium was reached, samples can be taken at multiple time points (e.g., 24h and 48h). If the measured concentrations are consistent, it indicates a stable equilibrium.

Lipophilicity (LogP and LogD)

Lipophilicity, the affinity of a molecule for a lipid-like environment, is a key determinant of its ADME (Absorption, Distribution, Metabolism, Excretion) properties.

-

LogP (Partition Coefficient): Refers to the partitioning of the neutral form of the molecule between octanol and water.

-

LogD (Distribution Coefficient): Describes the partitioning of all species (neutral and ionized) at a specific pH. For an ionizable compound like this, LogD is more pharmacologically relevant. The computed XLogP3 for the neutral species is -0.5, suggesting a relatively hydrophilic character[1][2].

The LogD will vary significantly with pH. At low pH (pH < pKa₁), the compound is cationic and hydrophilic. At high pH (pH > pKa₂), it is anionic and also hydrophilic. In the intermediate pH range, the neutral/zwitterionic form will dominate, and its partitioning will depend on the balance of polar groups and the hydrocarbon scaffold.

Experimental Protocol: LogD Determination by RP-HPLC

While the shake-flask method is the traditional approach, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) offers a faster, more efficient method for estimating LogP/LogD values[14][15].

Principle: The retention time of a compound on a reverse-phase column (e.g., C18) is correlated with its lipophilicity. By calibrating the system with a set of reference compounds with known LogP values, the LogP or LogD of the test compound can be determined from its retention factor (log k)[16][17].

Methodology:

-

System Setup: Use a C18 column with a mobile phase consisting of an aqueous buffer (at the desired pH for LogD determination, e.g., pH 7.4) and an organic modifier like methanol or acetonitrile.

-

Calibration: Prepare a set of 5-10 reference compounds with known LogP values that bracket the expected LogP of the test compound. Inject each standard and record its retention time (t_R).

-

Retention Factor Calculation: Calculate the retention factor (k) for each standard and the test compound using the formula: k = (t_R - t_0) / t_0, where t_0 is the column dead time (determined by injecting a non-retained compound like uracil).

-

Correlation Curve: Plot the logP values of the standards against their calculated log k values. Perform a linear regression to generate a calibration curve.

-

LogD Determination: Inject the this compound sample under the identical HPLC conditions. Calculate its log k and use the regression equation from the calibration curve to determine its logD value at that specific mobile phase pH[14][16].

Caption: Workflow for LogD determination using the RP-HPLC method.

Data Summary

The following table summarizes the available physicochemical data for this compound. It is important to note that most values are computationally predicted, highlighting the need for experimental verification for any specific stereoisomer used in research.

| Property | Value | Source | Notes |

| Molecular Formula | C₁₀H₁₇NO₂ | PubChem | - |

| Molecular Weight | 183.25 g/mol | PubChem[1][2] | - |

| pKa₁ (acidic) | ~2.49 (Predicted) | ChemicalBook[4] | Experimental determination is required. |

| pKa₂ (basic) | Not Available | - | Expected to be ~10-11. Experimental determination is required. |

| XLogP3 | -0.5 (Predicted) | PubChem[1][2] | Represents the neutral species; LogD is pH-dependent. |

| Melting Point | >300°C (for analogue) | PrepChem[18] | Refers to 4-decahydroquinoline carboxylic acid; high MP suggests strong crystal lattice energy, typical of zwitterions. |

| Aqueous Solubility | Not Available | - | Expected to be highly pH-dependent. |

Implications for Drug Development

The physicochemical profile of this scaffold directly influences its journey from a lab chemical to a potential therapeutic agent.

Caption: Influence of physicochemical properties on drug development.

-

Formulation: The low solubility near the isoelectric point necessitates careful formulation strategies. Salt formation, by titrating the molecule with a strong acid or base, is a common approach to enhance solubility and dissolution rates.

-

Absorption: The balance between solubility and lipophilicity (LogD) is a primary determinant of oral absorption. The Biopharmaceutics Classification System (BCS) relies on these parameters to predict a drug's behavior in vivo.

-

Target Interaction: The ability to control the charge state via the pKa values is fundamental for optimizing interactions with biological targets. The carboxylic acid can form critical salt bridges with basic residues (like lysine or arginine) in a protein's active site, while the protonated amine can interact with acidic residues (like aspartate or glutamate).

Conclusion

This compound is a molecule of significant interest due to its constrained conformation and dual functional groups. Its utility in drug design is, however, critically dependent on a thorough understanding and empirical measurement of its physicochemical properties. The stereoisomeric complexity demands that properties such as pKa, solubility, and LogD be evaluated for each specific isomer of interest. The protocols detailed in this guide provide a robust framework for obtaining reliable, high-quality data essential for advancing drug discovery programs that utilize this versatile scaffold.

References

- Determination of reversed-phase high performance liquid chromatography based octanol-water partition coefficients for neutral and ionizable compounds: Methodology evalu

- Determination of reversed-phase high performance liquid chromatography based octanol-water partition coefficients for neutral an. (2017). ScienceDirect.

- Shake-Flask Aqueous Solubility assay (Kinetic solubility). (2024). Protocols.io.

- Determination of reversed-phase high performance liquid chromatography based octanol-water partition coefficients for neutral and ionizable compounds: Methodology evaluation. (n.d.).

- Determination of The Pka Values of An Amino Acid. (n.d.). Scribd.

- Hydrophobicity parameters determined by reversed-phase liquid chromatography. XV: optimal conditions for prediction of log P(oct) by using RP-HPLC procedures. (n.d.). PubMed.

- How do you perform the shake flask method to determine solubility?. (2017). Quora.

- Assessment of Reverse-Phase Chromatographic Methods for Determination of Partition Coefficients. (n.d.). ECETOC.

- Determination of Pka and Pi Values of Amino Acids Through Titr

- Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. (n.d.). Dissolution Technologies.

- How do you calculate the pKa of an amino acid?. (n.d.). ECHEMI.

- Solubility Testing – Shake Flask Method. (n.d.). BioAssay Systems.

- Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). (n.d.). Enamine.

- Determination of pKa of Glycine. (n.d.). eGyanKosh.

- Amino Acid Titration: Concentration & pKa Determin

- This compound. (n.d.). PubChem.

- Decahydroisoquinoline. (n.d.). PubChem.

- Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. (n.d.). Semantic Scholar.

- This compound. (n.d.). ChemicalBook.

- This compound. (n.d.). Tyger Scientific.

- Synthesis of 4-decahydroquinoline carboxylic acid. (n.d.). PrepChem.com.

- (3S,4aS,8aS)-Decahydroisoquinoline-3-carboxylic acid. (n.d.). PubChem.

- Diastereoselective Synthesis of (–)

- Decahydroisoquinoline. (n.d.). Wikipedia.

- Decahydroisoquinoline. (2025). ChemicalBook.

Sources

- 1. This compound | C10H17NO2 | CID 5232405 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (3S,4aS,8aS)-Decahydroisoquinoline-3-carboxylic acid | C10H17NO2 | CID 9815431 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Decahydroisoquinoline - Wikipedia [en.wikipedia.org]

- 4. This compound | 169390-26-5 [chemicalbook.com]

- 5. scribd.com [scribd.com]

- 6. echemi.com [echemi.com]

- 7. scribd.com [scribd.com]

- 8. studylib.net [studylib.net]

- 9. dissolutiontech.com [dissolutiontech.com]

- 10. quora.com [quora.com]

- 11. bioassaysys.com [bioassaysys.com]

- 12. enamine.net [enamine.net]

- 13. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 14. Determination of reversed-phase high performance liquid chromatography based octanol-water partition coefficients for neutral and ionizable compounds: Methodology evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. ecetoc.org [ecetoc.org]

- 16. researchgate.net [researchgate.net]

- 17. Hydrophobicity parameters determined by reversed-phase liquid chromatography. XV: optimal conditions for prediction of log P(oct) by using RP-HPLC procedures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. prepchem.com [prepchem.com]

Chiral Properties of Decahydro-isoquinoline-1-carboxylic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The decahydro-isoquinoline scaffold is a privileged structure in medicinal chemistry, offering a rigid, three-dimensional framework that is amenable to diverse functionalization. The introduction of a carboxylic acid at the 1-position, coupled with the multiple stereocenters of the saturated bicyclic system, gives rise to a complex stereochemical landscape. Understanding and controlling the chiral properties of decahydro-isoquinoline-1-carboxylic acid is paramount for the development of potent and selective therapeutic agents. This guide provides a comprehensive overview of the stereoselective synthesis, chiral resolution, and analytical techniques pertinent to this important class of molecules. We will delve into the causality behind experimental choices and provide actionable protocols to empower researchers in their drug discovery endeavors.

Introduction: The Significance of Chirality in the Decahydro-isoquinoline Scaffold

Chirality is a fundamental concept in drug design and development, as the three-dimensional arrangement of atoms in a molecule dictates its interaction with chiral biological targets such as enzymes and receptors.[1][2] Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit vastly different pharmacological, pharmacokinetic, and toxicological profiles.[3] One enantiomer may elicit the desired therapeutic effect, while the other could be inactive or even responsible for adverse effects.[1]

The decahydro-isoquinoline ring system possesses multiple chiral centers, leading to a variety of diastereomers and enantiomers. The relative stereochemistry of the substituents and the conformation of the fused ring system are critical determinants of biological activity. For instance, specific stereoisomers of decahydroisoquinoline-3-carboxylic acid derivatives have been identified as potent antagonists of the AMPA receptor, highlighting the therapeutic potential of this scaffold in neurological disorders.[4] This guide will focus on the chiral properties of this compound, a key building block for novel therapeutics.

Stereoselective Synthesis of this compound

The synthesis of enantiomerically pure this compound presents a significant challenge due to the presence of multiple stereocenters. The primary strategies involve either the stereoselective synthesis from achiral precursors or the catalytic hydrogenation of a chiral tetrahydroisoquinoline-1-carboxylic acid intermediate.

Synthetic Strategy: From Tetrahydroisoquinoline to Decahydroisoquinoline

A common and effective approach to access the decahydro-isoquinoline scaffold is through the complete reduction of a corresponding tetrahydroisoquinoline precursor. The stereochemical outcome of this hydrogenation is highly dependent on the catalyst, solvent, and reaction conditions.

Logical Workflow for Stereoselective Synthesis

Caption: Proposed synthetic workflow for enantiomerically pure this compound.

Experimental Protocol: Catalytic Hydrogenation of Tetrahydroisoquinoline-1-carboxylic Acid

While a specific protocol for the catalytic hydrogenation of tetrahydroisoquinoline-1-carboxylic acid to its decahydro- counterpart is not extensively detailed in publicly available literature, a general procedure can be adapted from the hydrogenation of related isoquinoline systems. The choice of catalyst is critical in directing the stereochemical outcome.

Step-by-Step Methodology:

-

Preparation of the Substrate: Synthesize the desired enantiomer of tetrahydroisoquinoline-1-carboxylic acid using established methods such as the Petasis reaction followed by Pomeranz-Fritsch-Bobbitt cyclization.[5][6]

-

Catalyst Selection: A rhodium-on-carbon (Rh/C) or platinum oxide (PtO₂) catalyst is often effective for the hydrogenation of the benzene ring of the tetrahydroisoquinoline system. The choice of catalyst can influence the cis/trans stereochemistry of the resulting decahydro-isoquinoline.

-

Reaction Setup:

-

In a high-pressure hydrogenation vessel, dissolve the tetrahydroisoquinoline-1-carboxylic acid in a suitable solvent such as acetic acid or ethanol.

-

Add the chosen catalyst (typically 5-10 mol%).

-

Seal the vessel and purge with nitrogen, followed by hydrogen.

-

-

Hydrogenation:

-

Pressurize the vessel with hydrogen gas (typically 50-100 atm).

-

Heat the reaction mixture to a temperature of 50-80 °C.

-

Maintain vigorous stirring for 24-48 hours, monitoring the reaction progress by techniques such as TLC or LC-MS.

-

-

Work-up and Purification:

-

After the reaction is complete, cool the vessel to room temperature and carefully vent the hydrogen gas.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Evaporate the solvent under reduced pressure.

-

The resulting crude product, a mixture of diastereomers, can be purified by fractional crystallization or chromatography.

-

Chiral Resolution of Racemic this compound

In cases where a stereoselective synthesis is not feasible or yields a mixture of enantiomers, chiral resolution is a powerful technique for obtaining the individual stereoisomers.[7] The most common method for resolving a racemic carboxylic acid is through the formation of diastereomeric salts with a chiral base.[8]

Principle of Diastereomeric Salt Formation

The reaction of a racemic mixture of this compound with a single enantiomer of a chiral base results in the formation of two diastereomeric salts. These diastereomers have different physical properties, such as solubility, which allows for their separation by fractional crystallization.[8][9]

Logical Workflow for Chiral Resolution

Caption: Workflow for the chiral resolution of this compound via diastereomeric salt formation.

Experimental Protocol: Chiral Resolution with a Chiral Amine

Step-by-Step Methodology:

-

Selection of Resolving Agent: Common chiral bases for resolving carboxylic acids include (R)- or (S)-1-phenylethylamine, brucine, or quinine.[8] The choice of resolving agent and solvent is often empirical and may require screening.

-

Salt Formation:

-

Dissolve the racemic this compound in a suitable solvent (e.g., ethanol, methanol, or acetone).

-

Add an equimolar amount of the chosen chiral base.

-

Heat the mixture to reflux to ensure complete dissolution and salt formation.

-

-

Fractional Crystallization:

-

Allow the solution to cool slowly to room temperature. The less soluble diastereomeric salt should preferentially crystallize out.

-

For further purification, the crystals can be collected by filtration and recrystallized from the same or a different solvent system.

-

-

Isolation of the Enantiomer:

-

Treat the isolated diastereomeric salt with a strong acid (e.g., dilute HCl) to protonate the carboxylic acid and liberate the chiral base.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) to remove the chiral base.

-

The enantiomerically enriched carboxylic acid can then be isolated from the aqueous phase by extraction or evaporation.

-

-

Recovery of the Other Enantiomer: The more soluble diastereomeric salt remaining in the mother liquor can be treated in a similar manner to recover the other enantiomer.

Enantioselective Analysis by HPLC

High-performance liquid chromatography (HPLC) is an indispensable tool for determining the enantiomeric purity of chiral compounds.[10] The use of chiral stationary phases (CSPs) allows for the direct separation of enantiomers. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are particularly effective for a wide range of chiral compounds.[3][11]

Selection of Chiral Stationary Phase and Mobile Phase

For the enantioselective analysis of this compound, a polysaccharide-based CSP, such as Chiralpak® IA or Chiralpak® IB, is a good starting point. The choice of mobile phase is crucial for achieving good separation and can be operated in normal-phase, polar organic, or reversed-phase mode.

Recommended Starting Conditions for HPLC Analysis:

| Parameter | Recommendation | Rationale |

| Chiral Stationary Phase | Chiralpak® IA (amylose tris(3,5-dimethylphenylcarbamate)) or Chiralpak® IB (cellulose tris(3,5-dimethylphenylcarbamate)) | Broad applicability for a wide range of chiral compounds, including those with amine and carboxylic acid functionalities.[10] |

| Mobile Phase | Normal-phase: Hexane/Isopropanol/Trifluoroacetic acid (TFA) (e.g., 90:10:0.1 v/v/v) | Trifluoroacetic acid is often added to improve peak shape for acidic and basic analytes. |

| Flow Rate | 1.0 mL/min | A standard flow rate for analytical HPLC. |

| Detection | UV at 210-220 nm | The carboxylic acid chromophore allows for UV detection at lower wavelengths. |

Physicochemical and Biological Properties of Stereoisomers

Physicochemical Properties

The cis and trans fusion of the decahydro-isoquinoline ring system will lead to different three-dimensional shapes, which in turn will affect properties such as melting point, boiling point, and solubility.[12] The individual enantiomers will have identical physical properties except for their interaction with plane-polarized light (optical rotation).

Table of Expected Physicochemical Properties:

| Property | (3S,4aS,8aS)-Decahydroisoquinoline-3-carboxylic acid[1] | Other Stereoisomers |

| Molecular Formula | C₁₀H₁₇NO₂ | C₁₀H₁₇NO₂ |

| Molecular Weight | 183.25 g/mol | 183.25 g/mol |

| Melting Point | Varies between diastereomers | Varies between diastereomers |

| Optical Rotation [α]D | Specific value for this enantiomer | Equal in magnitude but opposite in sign for the enantiomer |

| pKa | Expected to be in the range of 2-5 for the carboxylic acid and 9-11 for the amine | Similar pKa values expected across stereoisomers |

Biological Activity and Applications in Drug Development

The stereochemistry of the decahydro-isoquinoline scaffold is a critical determinant of its biological activity. As previously mentioned, specific stereoisomers of decahydroisoquinoline-3-carboxylic acid derivatives are potent AMPA receptor antagonists.[4] It is highly probable that the different stereoisomers of this compound will also exhibit distinct biological profiles.

The rigid, conformationally constrained nature of the decahydro-isoquinoline ring system makes it an attractive scaffold for targeting a wide range of biological targets, including G-protein coupled receptors (GPCRs), ion channels, and enzymes. The carboxylic acid functionality at the 1-position can serve as a key interaction point with a biological target, for example, through the formation of salt bridges or hydrogen bonds.

Conclusion

The chiral properties of this compound are of paramount importance for its application in drug discovery and development. A thorough understanding of its stereoselective synthesis, chiral resolution, and enantioselective analysis is essential for accessing enantiomerically pure compounds. The distinct physicochemical and biological properties of the different stereoisomers underscore the need for careful stereochemical control in the design and synthesis of novel therapeutic agents based on this privileged scaffold. This guide provides a foundational framework and practical protocols to aid researchers in navigating the complex stereochemical landscape of this compound and unlocking its full therapeutic potential.

References

- A Straightforward Synthesis of Functionalized cis-Perhydroisoquinolin-1-ones. (2019). Molecules, 24(3), 603.

-

Chrzanowska, M., Grajewska, A., & Rozwadowska, M. D. (2023). Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. Molecules, 28(8), 3465. [Link]

- Ciogli, A., et al. (2019). HPLC Enantioseparations with Polysaccharide-Based Chiral Stationary Phases in HILIC Conditions.

- Doherty, J. J., et al. (1995). Effects of decahydroisoquinoline-3-carboxylic acid monohydrate, a novel AMPA receptor antagonist, on glutamate-induced CA2+ responses and neurotoxicity in rat cortical and cerebellar granule neurons. Biochemical Pharmacology, 50(11), 1761-1774.

-

A Straightforward Synthesis of Functionalized cis-Perhydroisoquinolin-1-ones - MDPI. (2019). Retrieved from [Link]

- Enantioseparation of 1-Phenyl-1,2,3,4-tetrahydroisoquinoline on Polysaccharide-Based Chiral Stationary Phases. (2015).